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Compound of Interest

Compound Name: ATV041

Cat. No.: B12395635

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding

strategies to prevent relapse after an initial response to CT041, a Claudin18.2 (CLDN18.2)-

specific CAR T-cell therapy.

Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of relapse after CT041 therapy?

Relapse following CT041 therapy can be broadly categorized into two main areas: antigen-

positive relapse and antigen-negative relapse.[1]

Antigen-Positive Relapse: In this scenario, the cancer cells still express the CLDN18.2 target

antigen, but the CT041 CAR T-cells may have become exhausted or have diminished

persistence.[2][3] An initial activated state of cytotoxic T-lymphocytes can be followed by an

exhausted state after infusion of CT041.[3]

Antigen-Negative Relapse: This occurs when the cancer cells lose or downregulate the

expression of the CLDN18.2 antigen, rendering them invisible to the CT041 CAR T-cells.[4]
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While one study suggests antigen escape may not be a common mechanism of acquired

resistance to CT041, it remains a potential concern in CAR T-cell therapy.[5]

Q2: What biomarkers are associated with response and resistance to CT041?

Biomarker analysis from the CT041-CG4006 clinical trial has identified several factors

associated with patient outcomes:[3][6]

Positive Response Indicators:

Higher infiltration of GZMK+CD8+ T-lymphocytes in a progenitor-like exhausted (Tpex)

state within the primary tumor.[3][6]

Co-localization of GZMK+ Tpex and IRF8+ B-lymphocytes within tertiary lymphoid

structures.[3][6]

Upregulation of NR4A1 and CCR9 in peripheral T-lymphocytes.[3][6]

Resistance Indicators:

Higher infiltrates of IQGAP3+ cancer cells, which are associated with augmented

proliferative activity.[3][6]

Co-infiltration of IQGAP3+ cancer cells with IL6+ fibroblasts, leading to an enhanced

epithelial-to-mesenchymal transition pathway activity.[3][6]

Q3: What are the general strategies being explored to prevent relapse after CAR T-cell

therapy?

Several strategies are under investigation to enhance the durability of CAR T-cell therapy

responses and prevent relapse. These include:

Enhancing CAR T-cell Persistence: Developing booster treatments or modifying CAR T-cells

to be more active and persist longer in the body.[2] Humanized CAR T-cells are also being

explored to improve persistence.[7]

Dual-Targeting CAR T-cell Therapies: Engineering CAR T-cells to recognize more than one

tumor antigen simultaneously (e.g., CD19 and CD22) to mitigate antigen escape.[4][7][8]
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Consolidative Treatments: Utilizing approaches like hematopoietic stem cell transplantation

(HSCT) after CAR T-cell therapy to decrease relapse risk.[7]

Combination Therapies: Using checkpoint inhibitors to reactivate previously infused CAR T-

cells in cases of CD19-positive relapse.[1]

Troubleshooting Guides
Problem 1: Decreased CT041 CAR T-cell persistence in in vivo models.

Possible Cause: T-cell exhaustion, lack of sufficient co-stimulation.

Troubleshooting Steps:

Assess T-cell Phenotype: Analyze the phenotype of recovered CAR T-cells from your

model for markers of exhaustion (e.g., PD-1, TIM-3, LAG-3) and memory (e.g., CD45RA,

CCR7). A lower frequency of terminally differentiated effector T cells (CD45RA+/CCR7−)

and a positive correlation between central memory T cells (CD45RA−/CCR7+) and CAR T-

cell expansion have been observed with CT041.[5]

Incorporate a "CAR-Enhancer" (CAR-E) Platform: Co-administer a therapeutic agent

designed to spur CAR T-cell activity and persistence.[2] This could involve a separate

infusion of a booster agent.

Modify CAR Construct: If developing a next-generation CT041, consider incorporating

alternative co-stimulatory domains beyond CD28, such as 4-1BB, which has been shown

to enhance persistence.[1]

Problem 2: Tumor relapse with reduced or no CLDN18.2 expression.

Possible Cause: Antigen escape, where the tumor has evolved to no longer express the

target antigen.

Troubleshooting Steps:

Confirm Antigen Loss: Perform immunohistochemistry (IHC) or flow cytometry on relapsed

tumor samples to verify the loss of CLDN18.2 expression.
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Implement a Dual-Targeting Strategy: Develop a dual-antigen targeting CAR T-cell

construct. For gastrointestinal cancers, a secondary target would need to be identified.

This approach has shown promise in reducing relapse risk in other cancers.[8]

Investigate Epitope Spreading: Analyze the host immune response in your models to see if

the initial CT041 treatment induced an immune response against other tumor antigens.

Strategies to enhance this "epitope spreading" could provide a secondary line of defense

against antigen-negative relapse.[8]

Quantitative Data Summary

Clinical
Trial

Phase
Cancer
Type

N
ORR
(%)

DCR (%)

Median
PFS
(months
)

Median
OS
(months
)

CT041-

CG4006

(Interim)

[5]

1

Digestive

System

Cancers

37 48.6 73.0 - -

CT041-

CG4006

(GC only)

[5]

1
Gastric

Cancer
- 57.1 75.0 -

81.2%

(6-

month)

Pooled

Analysis

(CT041-

CG4006

& CT041-

ST-01)[9]

[10]

I/Ib
Pancreati

c Cancer
24 16.7 70.8 3.3 10.0

ORR: Overall Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival;

OS: Overall Survival; GC: Gastric Cancer
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Protocol 1: Assessment of CAR T-cell Exhaustion Markers by Flow Cytometry

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from

treated animals at various time points post-CT041 infusion.

Surface Staining:

Wash cells with FACS buffer (PBS + 2% FBS).

Incubate cells with a cocktail of fluorescently labeled antibodies against CD3, CD8, and

exhaustion markers (e.g., PD-1, TIM-3, LAG-3) for 30 minutes at 4°C in the dark.

Include antibodies to identify CAR T-cells specifically (e.g., anti-idiotype antibody

recognizing the CAR's scFv).

Intracellular Staining (Optional): For transcription factors associated with exhaustion (e.g.,

TOX), fix and permeabilize cells using a commercially available kit after surface staining,

followed by incubation with the intracellular antibody.

Data Acquisition: Acquire stained cells on a flow cytometer.

Analysis: Gate on CD3+CD8+ CAR+ T-cells and quantify the percentage of cells expressing

each exhaustion marker.

Protocol 2: Evaluation of CLDN18.2 Antigen Expression by Immunohistochemistry (IHC)

Tissue Preparation: Fix relapsed tumor tissue in 10% neutral buffered formalin and embed in

paraffin. Cut 4-5 µm sections and mount on charged slides.

Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope

retrieval using a citrate buffer (pH 6.0).

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific

antibody binding with a protein block solution.

Primary Antibody Incubation: Incubate sections with a validated primary antibody against

CLDN18.2 overnight at 4°C.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated

secondary antibody, followed by a DAB substrate-chromogen system.

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a

permanent mounting medium.

Analysis: Score the percentage of tumor cells with positive membrane staining and the

intensity of the staining (e.g., 0, 1+, 2+, 3+).
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Caption: Mechanisms of relapse after CT041 therapy.
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Caption: Strategies to prevent CT041 relapse.
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Caption: Workflow for investigating CT041 relapse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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